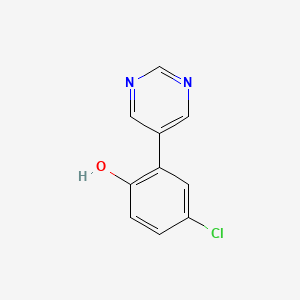
4-Chloro-2-pyrimidin-5-ylphenol
货号 B8523395
分子量: 206.63 g/mol
InChI 键: GVWIMZPTBOGKCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08158820B2
Procedure details


A mixture of the product from step (iii) (0.28 g), 10% palladium on carbon (0.04 g) in ethanol (20 ml) was hydrogenated at 2 Bar for 24 h. After filtration the solvent was evaporated under reduced pressure. Yield 0.19 g
Name
product
Quantity
0.28 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)C1C=CC=CC=1>[Pd].C(O)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[C:10]([C:16]2[CH:21]=[N:20][CH:19]=[N:18][CH:17]=2)[CH:11]=1
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
0.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Cl)C=1C=NC=NC1
|
|
Name
|
|
|
Quantity
|
0.04 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=C(C=C1)O)C=1C=NC=NC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
